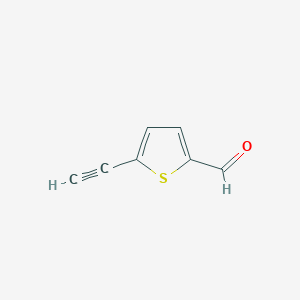
2-((Trimethylsilyl)ethynyl)nicotinaldehyde
Overview
Description
2-((Trimethylsilyl)ethynyl)nicotinaldehyde (TMSN) is a compound that has gained significant interest in scientific research and industry. It has a molecular formula of C11H13NOSi and a molecular weight of 203.31 g/mol .
Molecular Structure Analysis
The InChI string for 2-((Trimethylsilyl)ethynyl)nicotinaldehyde is InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11-10(9-13)5-4-7-12-11/h4-5,7,9H,1-3H3 . The Canonical SMILES string is CSi(C)C#CC1=C(C=CC=N1)C=O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde include a molecular weight of 203.31 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 3, an exact mass of 203.076640573 g/mol, a monoisotopic mass of 203.076640573 g/mol, a topological polar surface area of 30 Ų, a heavy atom count of 14, a formal charge of 0, and a complexity of 268 .
Scientific Research Applications
- Field : Chemical Vapor Deposition
- Application : Used for efficient chemical vapor deposition of polycarbosilane films .
- Method : The process involves laser-induced polymerization .
- Results : The result is the formation of polycarbosilane films .
- Field : Not specified
- Application : This compound is related to “2-((Trimethylsilyl)ethynyl)nicotinaldehyde” but specific applications are not mentioned .
- Method : Not specified .
- Results : Not specified .
Ethynyltrimethylsilane
2-[(Trimethylsilyl)ethynyl]toluene
1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene
- Field : Organic Chemistry
- Application : Trimethylsilyl group is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule. It is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
- Method : Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Results : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
- Field : Organic Synthesis
- Application : 2-[(Trimethylsilyl)ethynyl]aniline may be used in the synthesis of N-(2-trimethylsilylethynylphenyl)methanesulfonamide and 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one .
- Method : Not specified .
- Results : Not specified .
Trimethylsilyl Group
2-(Trimethylsilyl)ethynyl Aniline
2-(Trimethylsilyl)ethanol
properties
IUPAC Name |
2-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11-10(9-13)5-4-7-12-11/h4-5,7,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCUAAAXCIQXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572816 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trimethylsilyl)ethynyl)nicotinaldehyde | |
CAS RN |
222167-42-2 | |
| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



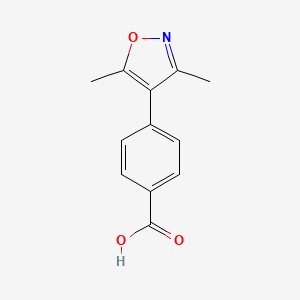




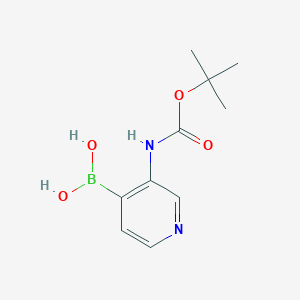
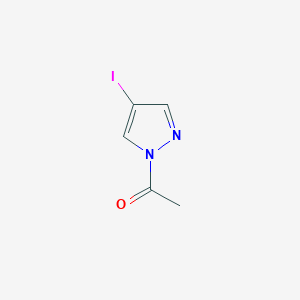
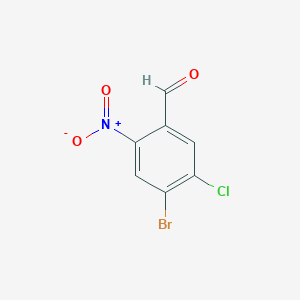



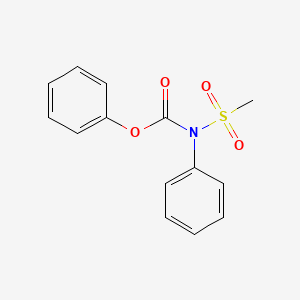
![Tert-butyl 4-[(2-ethoxy-2-oxoethyl)amino]piperidine-1-carboxylate](/img/structure/B1315976.png)
